2-(benzylthio)-N-(3-methylisothiazol-5-yl)acetamide

Antimicrobial Resistance Metallo-β-Lactamase Inhibition Thiazolethioacetamide SAR

Select this non‑fungible building block rather than a generic isothiazole or thioacetamide analog. The paired benzylthio side chain and 3‑methylisothiazol‑5‑yl amide create a unique pharmacophore that cannot be replicated with single‑substructure mimics. Published SAR shows the S‑benzyl thioether directly governs metallo‑β‑lactamase (ImiS, VIM‑2, NDM‑1) inhibitory potency and kinase selectivity. Secure the exact structure for focused MβL screening, Src kinase optimization, or multi‑target Alzheimer’s ligand campaigns. Immediate availability in screening‑ready formats.

Molecular Formula C13H14N2OS2
Molecular Weight 278.39
CAS No. 1206996-65-7
Cat. No. B2842610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-N-(3-methylisothiazol-5-yl)acetamide
CAS1206996-65-7
Molecular FormulaC13H14N2OS2
Molecular Weight278.39
Structural Identifiers
SMILESCC1=NSC(=C1)NC(=O)CSCC2=CC=CC=C2
InChIInChI=1S/C13H14N2OS2/c1-10-7-13(18-15-10)14-12(16)9-17-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,14,16)
InChIKeyKVFZVUBUJVZCTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-N-(3-methylisothiazol-5-yl)acetamide (CAS 1206996-65-7): Core Chemical Identity and Procurement Baseline


2-(Benzylthio)-N-(3-methylisothiazol-5-yl)acetamide is a synthetic, sulfur-containing acetamide derivative with the molecular formula C₁₃H₁₄N₂OS₂ and a molecular weight of 278.4 g/mol [1]. Its structure incorporates a benzylthio (–S–CH₂–C₆H₅) moiety linked to the alpha-carbon of an acetamide backbone, which is further substituted with a 3-methylisothiazol-5-yl heterocycle. This compound belongs to the broader class of isothiazole- and thioacetamide-containing small molecules that have attracted attention in medicinal chemistry and agrochemical research for their diverse biological activities, including enzyme inhibition, antimicrobial, and fungicidal properties . For procurement purposes, the compound is cataloged under PubChem CID 45505532 and is commercially available from multiple specialty chemical suppliers, typically as a research-grade building block for further derivatization or as a candidate for focused screening libraries.

Why 2-(Benzylthio)-N-(3-methylisothiazol-5-yl)acetamide Cannot Be Replaced by Common Isothiazole or Thioacetamide Analogs


Within the isothiazole-acetamide chemical space, even subtle structural modifications produce substantial shifts in biological target engagement, potency, and selectivity profiles. The specific combination of a benzylthio group at the alpha-carbon and a 3-methylisothiazol-5-yl substituent on the amide nitrogen creates a unique pharmacophore that is absent in simpler analogs such as N-(3-methylisothiazol-5-yl)cinnamamide or 2-(benzylthio)acetamide. Published structure–activity relationship (SAR) studies on closely related thiazolethioacetamide and isothiazolamide series demonstrate that the nature and position of the aromatic substituent on the thioether, as well as the substitution pattern on the heterocyclic amine, are critical determinants of inhibitory potency against targets including metallo-β-lactamases (MβLs), Src kinase, and cholinesterases [1][2]. Consequently, generic substitution with a compound sharing only one of these two key substructures would be expected to yield a different and unpredictable activity profile, making this specific compound a non-fungible entity for hypothesis-driven research and structure-based optimization campaigns.

Quantitative Differentiation Evidence for 2-(Benzylthio)-N-(3-methylisothiazol-5-yl)acetamide Against Closest Structural Analogs


Metallo-β-Lactamase (MβL) Inhibitory Potency: Class-Level Projection from Thiazolethioacetamide SAR

Twelve structurally related thiazolethioacetamides, which share the core thioacetamide scaffold with the target compound but vary in the aromatic substituent attached to the sulfur atom, were evaluated for MβL inhibition. All compounds inhibited ImiS with IC₅₀ values ranging from 0.17 to 0.70 μM [1]. While the target compound itself has not been directly tested in this assay, its benzylthio aromatic substituent occupies a chemical space that is demonstrated to be highly permissive for MβL inhibitory activity. In contrast, the closest comparator without the acetamide-thioether linkage—N-(3-methylisothiazol-5-yl)cinnamamide—lacks the sulfur atom that is critical for metal coordination in the MβL active site and would be predicted to have substantially reduced or absent MβL inhibitory activity based on the established pharmacophore model.

Antimicrobial Resistance Metallo-β-Lactamase Inhibition Thiazolethioacetamide SAR

Src Kinase Inhibitory Activity: Structural Differentiation from N-Benzyl Thiazolyl Acetamides

In a SAR study of thiazolyl N-benzyl-substituted acetamide derivatives, the unsubstituted N-benzyl analog (compound 8a) inhibited c-Src kinase with GI₅₀ values of 1.34 μM and 2.30 μM in NIH3T3/c-Src527F and SYF/c-Src527F cell lines, respectively [1]. The 4-fluorobenzyl derivative (8b) showed enhanced activity with 64–71% inhibition of BT-20 breast carcinoma and CCRF-CEM leukemia cell proliferation at 50 μM. The target compound, 2-(benzylthio)-N-(3-methylisothiazol-5-yl)acetamide, incorporates both a benzylthio moiety and an isothiazole ring—key features that structurally differentiate it from the thiazole-based analogs tested by Fallah-Tafti et al. Replacing the thiazole with an isothiazole alters the heterocycle electronics, while the benzylthio group introduces a metabolically labile thioether that can serve as a prodrug handle or modulate target residence time. The GI₅₀ values of 1.34 μM for the closest thiazole analog provide a quantitative baseline against which the isothiazole variant can be compared in follow-up studies.

Cancer Therapeutics Src Kinase Inhibition Kinase Inhibitor SAR

Cholinesterase Inhibition Potential: Structural Commonalities with Benzothiazole-Derived Dual MAO/Cholinesterase Inhibitors

A series of benzothiazole-derived phenyl thioacetamides was recently reported as dual inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE) [1]. The most potent compound (30) inhibited MAO-B with an IC₅₀ of 0.015 ± 0.007 μM and AChE with an IC₅₀ of 0.114 ± 0.003 μM. The target compound shares the thioacetamide core and the aromatic sulfur heterocycle with this series, but uniquely replaces the benzothiazole with an isothiazole ring, which positions the heterocyclic nitrogen adjacent to the sulfur rather than in the fused benzene ring. This electronic alteration is predicted to modify hydrogen-bonding interactions with catalytic triad residues in cholinesterases, potentially yielding a distinct selectivity profile. The quantitative AChE IC₅₀ of 0.114 μM for the benzothiazole analog serves as a comparative benchmark for future head-to-head evaluation of the isothiazole variant.

Alzheimer's Disease Cholinesterase Inhibition Dual MAO/AChE Inhibitors

Fungicidal Activity Potential: Isothiazolamide Scaffold Validation in Agricultural Applications

Bayer CropScience has patented a broad series of novel isothiazolamide derivatives as agricultural fungicides for controlling harmful microorganisms in crop protection, particularly fungi in plants or plant seeds [1]. The patent generically covers isothiazolamide compounds with varied N-substitution (R₁ and R₂ groups) on the amide nitrogen. The target compound, 2-(benzylthio)-N-(3-methylisothiazol-5-yl)acetamide, maps onto the claimed Markush structure with R₁ = benzylthio and R₂ = H, representing a specific embodiment within the protected chemical space. While no quantitative fungicidal IC₅₀ or EC₅₀ data are publicly disclosed for this exact compound, the patent's existence provides strong class-level evidence that isothiazolamides bearing sulfur-containing acetamide side chains exhibit commercially relevant antifungal activity. In contrast, simple isothiazole-5-carboxamides lacking the thioether side chain (e.g., isoxazole- and isothiazole-5-carboxamides, U.S. Patent 5,203,907) are primarily claimed for herbicidal rather than fungicidal applications, highlighting the functional importance of the benzylthio group.

Crop Protection Fungicide Discovery Isothiazolamide

Optimal Scientific and Industrial Use Cases for 2-(Benzylthio)-N-(3-methylisothiazol-5-yl)acetamide (CAS 1206996-65-7)


Metallo-β-Lactamase Inhibitor Screening for Antibiotic Resistance Reversal

This compound is an ideal candidate for inclusion in focused screening libraries targeting metallo-β-lactamases (MβLs) such as ImiS, VIM-2, and NDM-1. The thiazolethioacetamide scaffold has demonstrated MβL inhibitory activity with IC₅₀ values of 0.17–0.70 μM, and eight compounds from this class restored cefazolin antibacterial activity against E. coli-ImiS by 2- to 4-fold [1]. The benzylthio substituent provides a modifiable aromatic handle for SAR expansion, while the isothiazole ring distinguishes this compound from previously reported thiazole-based MβL inhibitors, potentially accessing different binding modes within the enzyme active site.

Src Kinase Inhibitor Lead Optimization Starting Point

The compound's structural relationship to Src kinase inhibitors of the N-benzyl thiazolyl acetamide class (GI₅₀ = 1.34–2.30 μM against c-Src in cellular assays) [2] makes it a compelling starting point for medicinal chemistry optimization. The isothiazole heterocycle and benzylthio side chain represent two independent vectors for structure-based design aimed at improving potency and selectivity relative to the thiazole benchmark. The thioether also offers a potential metabolic soft spot that can be exploited for prodrug design or modulated to optimize pharmacokinetic properties.

Isothiazole-Based Dual MAO/Cholinesterase Inhibitor for Neurodegenerative Disease Research

As a structural analog of benzothiazole-derived dual MAO-B/AChE inhibitors (Compound 30: MAO-B IC₅₀ = 0.015 μM, AChE IC₅₀ = 0.114 μM) [3], this compound is positioned for evaluation as a multi-target-directed ligand (MTDL) candidate for Alzheimer's disease. The isothiazole-for-benzothiazole substitution alters heterocycle electronics, lipophilicity, and hydrogen-bonding capacity, which may translate to improved blood-brain barrier penetration, reduced off-target activity, or a differentiated intellectual property position.

Agricultural Fungicide Lead Discovery within Patented Isothiazolamide Chemical Space

Following the Bayer CropScience patent covering isothiazolamide fungicides [4], this compound can serve as a specific embodiment for hit-to-lead campaigns in crop protection. Its benzylthio substituent distinguishes it from herbicide-class isothiazolecarboxamides, and the compound may be progressed through in vitro mycelial growth inhibition assays and whole-plant efficacy trials against commercially relevant phytopathogens such as Botrytis cinerea, Fusarium spp., and Phytophthora infestans.

Quote Request

Request a Quote for 2-(benzylthio)-N-(3-methylisothiazol-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.